Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is characterized by its bicyclo[2.2.2]octane core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a series of organic reactions starting from readily available precursors. One common method involves the iodination of a suitable bicyclic precursor followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of organic solvents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the bicyclic core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core and carboxylate group but differ in the substituents attached to the core.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst in organic synthesis.
Uniqueness
Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H23IO3 |
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Molecular Weight |
366.23 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C14H23IO3/c1-3-5-11-14(12(16)17-4-2)8-6-13(10-15,18-11)7-9-14/h11H,3-10H2,1-2H3 |
InChI Key |
GUMQHPVECCRSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2(CCC(O1)(CC2)CI)C(=O)OCC |
Origin of Product |
United States |
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